1,2-Diphenylpropene
Description
Scope and Significance in Contemporary Organic Chemistry
The significance of 1,2-diphenylpropene lies in its role as a versatile intermediate and building block in organic synthesis. musechem.com Its unique structural features make it a valuable precursor for the creation of more complex molecules, including specialty chemicals, materials, and compounds for the agrochemical and pharmaceutical industries. musechem.com The reactivity of its double bond and the influence of the phenyl substituents allow for a variety of chemical transformations, making it a key component in the synthetic chemist's toolbox for building molecular complexity. musechem.com
Historical Context of Diphenylalkene Systems Research
Research into diphenylalkene systems, a class of compounds to which this compound belongs, has a rich history rooted in the fundamental study of reaction mechanisms and polymer chemistry. For instance, related compounds like 1,1-diphenylpropene have been used as model monomers to study the initiation steps of cationic polymerization, as they form stable carbocations without the complication of further polymerization. cdnsciencepub.com The study of such systems has been crucial for understanding the behavior of reactive intermediates and the factors controlling polymerization processes. cdnsciencepub.com The investigation of isomerization reactions within these systems has also contributed to a deeper understanding of reaction pathways and product stability. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-1-phenylprop-1-en-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZXISBUYCEVEV-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891560 | |
| Record name | trans-alpha-Methylstilbene | |
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Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-51-1, 833-81-8 | |
| Record name | 1,2-Diphenylpropene | |
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| Record name | Stilbene, alpha-methyl-, (E)- | |
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| Record name | Stilbene, (E)- | |
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| Record name | 1,2-Diphenylpropene | |
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| Record name | trans-alpha-Methylstilbene | |
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| Record name | 1,2-diphenylpropene | |
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| Record name | 1,2-Diphenylpropene | |
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Synthetic Methodologies and Mechanistic Investigations of 1,2 Diphenylpropene
Established Synthetic Pathways Towards 1,2-Diphenylpropene
The synthesis of this compound, a significant molecular scaffold in organic chemistry, can be achieved through various established pathways. These methods primarily include elimination reactions of substituted diphenylpropanes and, more recently, sophisticated organometallic-catalyzed transformations. Each approach offers distinct advantages concerning stereochemical control and reaction efficiency.
Elimination Reactions from Halogenated Diphenylpropanes
A primary and well-studied route to this compound involves the elimination of hydrogen halides from halogenated diphenylpropane precursors. askthenerd.combrainly.comvaia.commgscience.ac.invaia.cominflibnet.ac.in This class of reactions, particularly the bimolecular elimination (E2) pathway, is pivotal in establishing the stereochemistry of the resulting alkene.
The E2 mechanism is a concerted, one-step process where a base abstracts a proton, and a leaving group departs simultaneously, leading to the formation of a double bond. vaia.comvaia.com For this reaction to proceed efficiently, a specific spatial arrangement of the departing atoms is required. The hydrogen and the leaving group must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the carbon-carbon bond. askthenerd.comvaia.commgscience.ac.in This stereochemical requirement is crucial as it dictates the configuration of the resulting alkene. brainly.com
The stereospecificity of the E2 reaction is clearly demonstrated in the synthesis of (E)- and (Z)-1,2-diphenylpropene from diastereomers of 1-bromo-1,2-diphenylpropane. askthenerd.commgscience.ac.in For instance, the E2 elimination of (1R,2R)-1-bromo-1,2-diphenylpropane yields exclusively (Z)-1,2-diphenylpropene. askthenerd.com This is because the anti-periplanar arrangement of the hydrogen and bromine atoms in the most stable staggered conformation of this diastereomer leads directly to the Z-isomer. askthenerd.commgscience.ac.in Conversely, the (1S,2R) diastereomer, under the same conditions, produces only (E)-1,2-diphenylpropene. askthenerd.com This strict stereochemical control is a hallmark of the E2 mechanism. askthenerd.combrainly.commgscience.ac.in
The transition state of the E2 reaction involves the rehybridization of the two carbon atoms from sp³ to sp². askthenerd.com The orbitals that were initially part of the C-H and C-L (leaving group) sigma bonds evolve into the p orbitals that form the new pi bond of the alkene. askthenerd.com The anti-periplanar arrangement allows for the most effective overlap of these developing p orbitals. vaia.com
Table 1: Stereochemical Outcome of E2 Elimination of 1-Bromo-1,2-diphenylpropane Diastereomers
| Starting Material (Diastereomer) | Product (Stereoisomer) |
| (1R,2R)-1-Bromo-1,2-diphenylpropane | (Z)-1,2-diphenylpropene askthenerd.com |
| (1S,2S)-1-Bromo-1,2-diphenylpropane | (Z)-1,2-diphenylpropene askthenerd.comvaia.com |
| (1S,2R)-1-Bromo-1,2-diphenylpropane | (E)-1,2-diphenylpropene askthenerd.com |
| (1R,2S)-1-Bromo-1,2-diphenylpropane | (E)-1,2-diphenylpropene |
This table illustrates the stereospecificity of the E2 reaction, where the stereochemistry of the starting material directly determines the stereochemistry of the product.
The choice of the leaving group and the base significantly influences the rate and outcome of elimination reactions. A good leaving group is essential for the E2 reaction to proceed efficiently. Generally, the better the leaving group, the faster the reaction. For halogens, the leaving group ability increases down the group (I > Br > Cl > F). dalalinstitute.com While the nature of the halide leaving group has a minor effect on the ratio of elimination to substitution products, other leaving groups can have a more pronounced impact. dalalinstitute.com For example, sulfonate esters like tosylates are excellent leaving groups and can also be used in these elimination reactions.
The strength and steric hindrance of the base are also critical factors. vaia.comvaia.com Strong bases, such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide), are typically used to promote the E2 mechanism. brainly.comvaia.comdalalinstitute.com The concentration of the base also plays a role; higher concentrations favor the bimolecular E2 pathway. mgscience.ac.in The use of a strong base is a key factor that drives the reaction towards elimination over competing substitution reactions. vaia.com In some cases, the choice of base can also influence the regioselectivity of the elimination, although for 1,2-diphenylpropane (B1197580) derivatives, the formation of this compound is generally favored due to the stability conferred by the conjugated phenyl groups. vaia.com
Organometallic Catalyzed Syntheses of this compound
In addition to classical elimination reactions, modern organometallic catalysis offers powerful and versatile methods for the synthesis of alkenes like this compound. These reactions often proceed under mild conditions and can provide access to complex molecular architectures with high levels of control.
Alkene Formation via Rhodium(II) Carbene Reactions
Rhodium(II) catalysts are particularly effective in promoting the formation of alkenes through the reactions of diazo compounds, which serve as carbene precursors. libretexts.orgresearchgate.netnih.gov The general strategy involves the decomposition of a diazo compound by a rhodium(II) catalyst to generate a highly reactive rhodium-carbene intermediate. libretexts.orgrsc.org This intermediate can then undergo a variety of transformations, including cyclopropanation and C-H insertion reactions. libretexts.orgresearchgate.net
While direct synthesis of this compound via a simple rhodium-catalyzed carbene insertion is less common, related transformations highlight the potential of this methodology. For instance, rhodium(II)-catalyzed reactions can be used to construct complex molecules containing alkene moieties. These reactions are known for their high stereoselectivity, which can be controlled by the chiral ligands on the rhodium catalyst. researchgate.net
Regioselective and Stereoselective Considerations in Metal-Mediated Transformations
Regioselectivity and stereoselectivity are paramount in organometallic catalysis. nih.govacs.orgresearchgate.net In the context of synthesizing substituted alkenes, controlling where the new double bond forms and its geometric configuration (E/Z) is crucial. For example, in rhodium-catalyzed oxidative alkenylation reactions, the regioselectivity of C-H activation and subsequent olefin insertion can be tuned by reaction parameters such as ligand choice and additives. acs.orgresearchgate.net
While not a direct synthesis of this compound, the Heck reaction, a palladium-catalyzed process, provides a relevant example of stereoselective alkene synthesis. The reaction of bromobenzene (B47551) with (Z)-1-phenylpropene yields (Z)-1,2-diphenylpropene, and the reaction with (E)-1-phenylpropene gives the (E)-isomer, demonstrating the stereospecificity of the syn-addition and syn-elimination mechanism. semanticscholar.org This highlights how metal-catalyzed cross-coupling reactions can be powerful tools for the stereocontrolled synthesis of substituted alkenes.
The choice of metal catalyst and ligands is critical in determining the outcome of these reactions. researchgate.net For instance, rhodium complexes with specific phosphine (B1218219) ligands are used in hydroformylation reactions to achieve high regioselectivity. researchgate.net Similar principles of ligand design and catalyst control are applicable to the development of new methods for the selective synthesis of specific alkene isomers like this compound.
Alkene Formation via Rhodium(II) Carbene Reactions
Friedel-Crafts Type Reactions Yielding this compound Derivatives
The Friedel-Crafts reaction, a cornerstone of organic synthesis developed in 1877 by Charles Friedel and James Crafts, facilitates the attachment of substituents to aromatic rings through electrophilic aromatic substitution. byjus.comlscollege.ac.in This methodology is broadly categorized into alkylation and acylation reactions. byjus.comlscollege.ac.in In the context of synthesizing this compound and its derivatives, Friedel-Crafts alkylation is a key approach. This process typically involves the reaction of an aromatic compound with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.commt.com
The alkylation of benzene (B151609) with reagents like 1,2-diphenyl-2-propanol (B11989151) or 1-chloro-2,3-diphenylpropane using an AlCl₃/CH₃NO₂ catalyst system has been shown to produce a mixture of triphenylpropane isomers and, notably, (E)-1,2-diphenylpropene. researchgate.net Specifically, the reaction with 1,2-diphenyl-2-propanol under these conditions yielded a mixture of 1,2,2- and 1,1,2-triphenylpropane. researchgate.net When a Brønsted acid like 85% H₂SO₄ was used as the catalyst with the same alcohol, the initial product after 2 hours was (E)-1,2-diphenylpropene, which over 18 hours partially converted to 1,1,2-triphenylpropane. researchgate.net Similarly, alkylating benzene with 1-chloro-2,3-diphenylpropane in the presence of AlCl₃ resulted in a combination of 1,2,2-triphenylpropane, 1,1,2-triphenylpropane, and (E)-1,2-diphenylpropene. researchgate.net
These reactions highlight the complexity of Friedel-Crafts alkylations, where the choice of catalyst and reaction time can significantly influence the product distribution. The formation of different isomers and the potential for rearrangements are characteristic features of this reaction type. libretexts.org
| Alkylating Agent | Catalyst | Reaction Time | Major Products |
|---|---|---|---|
| 1,2-Diphenyl-2-propanol | AlCl₃/CH₃NO₂ | Not Specified | 1,2,2-Triphenylpropane, 1,1,2-Triphenylpropane |
| 1,2-Diphenyl-2-propanol | 85% H₂SO₄ | 2 hours | (E)-1,2-Diphenylpropene |
| 1,2-Diphenyl-2-propanol | 85% H₂SO₄ | 18 hours | (E)-1,2-Diphenylpropene, 1,1,2-Triphenylpropane |
| 1-Chloro-2,3-diphenylpropane | AlCl₃ | Not Specified | 1,2,2-Triphenylpropane, 1,1,2-Triphenylpropane, (E)-1,2-Diphenylpropene |
Advanced Mechanistic Elucidation of this compound Formation
Transition State Analysis in Stereoselective Syntheses
The stereochemical outcome of reactions producing this compound is intricately linked to the energetics of the transition states involved. inflibnet.ac.in In stereoselective reactions, multiple stereoisomeric products are possible, but one is preferentially formed because the transition state leading to it has a lower free energy. inflibnet.ac.inscribd.com The degree of stereoselectivity is determined by the difference in the free energies of the diastereomeric transition states. inflibnet.ac.in
For instance, the E2 elimination of 1-bromo-1,2-diphenylpropane isomers to form this compound is highly stereospecific, a direct consequence of the requirement for an anti-periplanar arrangement of the departing hydrogen and bromine atoms in the transition state. askthenerd.com The (1R,2R) and (1S,2S) enantiomers of 1-bromo-1,2-diphenylpropane exclusively yield (Z)-1,2-diphenylpropene. askthenerd.com Conversely, the (1S,2R) and (1R,2S) diastereomers produce only (E)-1,2-diphenylpropene. askthenerd.com This demonstrates that the reaction proceeds through a specific, low-energy transition state conformation.
Computational studies are powerful tools for analyzing these transition states. smu.eduacademie-sciences.fr By modeling the potential energy surface of a reaction, the geometries and relative energies of transition states can be calculated, providing insights into why a particular stereoisomer is the major product. smu.eduacademie-sciences.fr For example, in the reduction of substituted cyclohexanones, computational analysis of the transition states helped to correctly predict the major diastereomer formed. academie-sciences.fr These computational approaches, often employing density functional theory (DFT), can delineate the reaction pathway and identify the key interactions that stabilize one transition state over another, thus governing the stereoselectivity of the synthesis. smu.eduacademie-sciences.fr
Role of Intermediates and Reaction Pathways
The formation of this compound often proceeds through various reactive intermediates and along specific reaction pathways, which dictate the final product distribution. In Friedel-Crafts alkylations, the primary intermediate is a carbocation, formed by the interaction of the alkylating agent with the Lewis acid catalyst. mt.com This carbocation then attacks the aromatic ring in an electrophilic aromatic substitution. mt.com
However, the nature of this intermediate is crucial. In the alkylation of benzene with optically active 2-chloro-1-phenylpropane and 1-chloro-2-phenylpropane, the formation of optically active 1,2-diphenylpropane suggests the involvement of a bridged phenonium ion intermediate. oup.com The reaction of (-)-2-chloro-1-phenylpropane proceeds with retention of configuration, while the reaction of (+)-1-chloro-2-phenylpropane occurs with inversion. oup.com This is explained by the formation of a common phenonium ion intermediate where the benzene nucleophile attacks the β-carbon. oup.com This intermediate controls the stereochemistry and regioselectivity of the reaction, preventing the formation of other isomers.
In elimination reactions, such as the dehydrohalogenation of 1-bromo-1,2-diphenylpropane, the reaction proceeds through a concerted E2 mechanism without a discrete carbocation intermediate. askthenerd.com The stereochemistry is determined by the anti-periplanar arrangement in the transition state, as discussed previously. askthenerd.com
Alternative pathways can also lead to this compound. For example, the dehydration of 1,2-diphenyl-2-propanol can yield a mixture of (Z)- and (E)-1,2-diphenylpropene, with the (E)-isomer being the major product. researchgate.net Furthermore, base-catalyzed isomerization of 1,3-diphenylpropenes involves the formation of carbanionic intermediates. rsc.org The stability of these carbanions, influenced by the geometry of the starting alkene, determines the reaction's intramolecularity and the final equilibrium between the different propenyl isomers. rsc.org
| Reaction Type | Starting Material | Key Intermediate(s) | Primary Product(s) | Reference |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 2-Chloro-1-phenylpropane | Phenonium ion | 1,2-Diphenylpropane | oup.com |
| E2 Elimination | (1R,2R)-1-Bromo-1,2-diphenylpropane | Anti-periplanar transition state | (Z)-1,2-Diphenylpropene | askthenerd.com |
| E2 Elimination | (1S,2R)-1-Bromo-1,2-diphenylpropane | Anti-periplanar transition state | (E)-1,2-Diphenylpropene | askthenerd.com |
| Dehydration | 1,2-Diphenyl-2-propanol | Carbocation | (E)- and (Z)-1,2-Diphenylpropene | researchgate.net |
| Base-catalyzed Isomerization | 1,3-Diphenylpropenes | Carbanion | Equilibrium mixture of diphenylpropenes | rsc.org |
Stereochemical Aspects and Stereoselective Transformations of 1,2 Diphenylpropene
Stereoisomerism of 1,2-Diphenylpropene (cis/trans)
This compound, an organic compound with the chemical formula C₁₅H₁₄, is a hydrocarbon featuring a propane (B168953) backbone with two phenyl groups attached to adjacent carbon atoms. nih.govontosight.ai Its structure allows for the existence of geometric isomers, specifically cis and trans (or Z and E, respectively) isomers, arising from the restricted rotation around the carbon-carbon double bond. nih.govontosight.aichemistnotes.com In the cis (Z) isomer, the two phenyl groups are on the same side of the double bond, while in the trans (E) isomer, they are on opposite sides. chemistnotes.comaskfilo.com
The steric hindrance between the phenyl groups in the cis isomer makes it less stable than the trans isomer. This difference in stability influences the outcomes of reactions involving this compound and its precursors. The UV absorption spectra of the isomers reflect this structural difference; the trans isomer typically shows a main absorption band at a longer wavelength compared to the cis isomer, a characteristic of 'hindered stilbenes' where steric interactions force the phenyl rings out of the plane of the double bond.
Table 1: Isomers of this compound
| Isomer | Systematic Name | Configuration |
| cis | (Z)-1,2-Diphenylpropene | Phenyl groups on the same side of the double bond. |
| trans | (E)-1,2-Diphenylpropene | Phenyl groups on opposite sides of the double bond. |
Stereoselective Reactions Involving this compound
The synthesis of this compound often involves elimination reactions, which can be highly stereospecific and stereoselective. mgscience.ac.inalrasheedcol.edu.iqinflibnet.ac.in A common precursor is 1-bromo-1,2-diphenylpropane, which exists as erythro and threo diastereomers. chemistnotes.commgscience.ac.inalrasheedcol.edu.iq The E2 (bimolecular elimination) reaction of these diastereomers with a strong base, such as sodium ethoxide in ethanol, demonstrates remarkable stereospecificity. askfilo.combrainly.comaskthenerd.comntu.edu.sg
The E2 mechanism requires an anti-periplanar arrangement of the departing hydrogen and the leaving group (bromide). brainly.comchemistrysteps.com This geometric constraint dictates which stereoisomer of this compound is formed from a specific diastereomer of the starting material. chemistrysteps.com
Erythro-1-bromo-1,2-diphenylpropane exclusively yields (Z)-1,2-diphenylpropene . chemistnotes.commgscience.ac.in The anti-periplanar conformation necessary for elimination leads directly to the Z-isomer. askthenerd.com
Threo-1-bromo-1,2-diphenylpropane exclusively yields (E)-1,2-diphenylpropene . chemistnotes.commgscience.ac.in Similarly, the required anti-periplanar transition state results in the formation of the E-isomer. askthenerd.com
This is a classic example of a stereospecific reaction, where different stereoisomeric reactants give rise to different stereoisomeric products. chemistnotes.comalrasheedcol.edu.iqntu.edu.sg The reaction is also considered stereoselective because it preferentially forms one stereoisomer over another. inflibnet.ac.inntu.edu.sg When the substrate has only one β-hydrogen, the reaction is stereospecific as only one product can be formed due to the anti-periplanar requirement. ntu.edu.sgchemistrysteps.com
Table 2: Stereospecific E2 Elimination of 1-bromo-1,2-diphenylpropane Diastereomers
| Starting Material (Diastereomer) | Product (Stereoisomer) |
| Erythro-1-bromo-1,2-diphenylpropane | (Z)-1,2-Diphenylpropene |
| Threo-1-bromo-1,2-diphenylpropane | (E)-1,2-Diphenylpropene |
Diastereoselective and enantioselective methods can be employed to synthesize specific stereoisomers of this compound or its precursors. For instance, the synthesis of chiral diols like 1,2-diphenyl-1,2-propanediol, which can be a precursor to this compound derivatives, can be achieved through diastereoselective reactions such as the Grignard reaction. chegg.comresearchgate.net The reaction of a Grignard reagent with a chiral ketone can favor the formation of one diastereomer over the other. chegg.com
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. While this compound itself is achiral, its derivatives or precursors can be chiral. nih.gov Enantioselective catalytic processes, such as the hydrogenation of prochiral olefins or the use of chiral catalysts in addition reactions, can be used to synthesize chiral molecules related to this compound with high enantiomeric excess. rsc.orgbeilstein-journals.orggoogle.comgoogle.comresearchgate.net For example, the enantioselective hydrogenation of E-1,2-diphenylpropene using a chiral palladium complex can yield chiral 1,2-diphenylpropane (B1197580). rsc.org
Stereospecificity and Stereoselectivity in Elimination Reactions
Isomerization Processes of this compound
The cis and trans isomers of this compound can be interconverted through photochemical isomerization. researchgate.net When a solution of either isomer is irradiated with UV light, a photostationary state is reached, which is a mixture of both isomers. The composition of this mixture depends on factors like the irradiation wavelength and the absorption coefficients of the isomers at that wavelength.
For this compound, irradiation at certain wavelengths can lead to a photostationary state that is rich in the trans isomer. The isomerization can proceed through direct excitation or via triplet-sensitization. researchgate.netcaltech.edu In the presence of a photosensitizer, the sensitizer (B1316253) absorbs light and transfers energy to the this compound molecule, promoting it to a triplet excited state. caltech.eduresearchgate.net This triplet state is thought to have a twisted geometry, which can then decay to either the cis or trans ground state, facilitating isomerization. researchgate.netresearchgate.net The quantum yield of isomerization is a measure of the efficiency of this process. Studies have also investigated the radiation-induced isomerization of this compound in solvents like cyclohexane, where both triplet states and cationic chain reactions can contribute to the cis-trans isomerization. caltech.edu
Table 3: Quantum Yields of Photochemical Isomerization (313 nm)
| Compound | Isomerization | Quantum Yield (Φ) |
| This compound | cis → trans | ~0.45 |
| This compound | trans → cis | ~0.35 |
Note: The exact quantum yields can vary depending on the solvent and experimental conditions. The values presented are approximate based on available literature.
While photochemical isomerization is a common method for interconverting cis and trans isomers, thermal isomerization can also occur, particularly at elevated temperatures. ntu.edu.sg In general, the more sterically hindered cis isomer can convert to the more stable trans isomer upon heating. This process allows the system to reach a thermal equilibrium, which typically favors the thermodynamically more stable isomer. researchgate.net However, for many stilbene-like compounds, the energy barrier for thermal isomerization is quite high, meaning significant temperatures are required. acs.org The mechanism for thermal isomerization often involves rotation around the carbon-carbon single bond in a diradical-like transition state, where the pi bond has been temporarily broken.
Reaction Chemistry of 1,2 Diphenylpropene
Advanced Organic Reactions of the Alkene Moiety
The alkene functional group in 1,2-diphenylpropene is the focal point for a variety of advanced organic reactions, including catalytic hydrogenation, addition reactions, and rearrangements. These transformations are influenced by the steric and electronic effects of the two phenyl groups and the methyl group attached to the double bond.
Catalytic Hydrogenation and Related Systems
Catalytic hydrogenation of this compound over a suitable metal catalyst, such as palladium or platinum, results in the saturation of the carbon-carbon double bond to yield 1,2-diphenylpropane (B1197580). libretexts.org This reaction is a heterogeneous process that occurs on the surface of the metal catalyst. libretexts.org The process typically proceeds with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org
The choice of catalyst and reaction conditions can influence the efficiency and outcome of the hydrogenation. For instance, a rhodium-based complex has been shown to catalyze the hydrogenation of E-1,2-diphenylpropene to 1,2-diphenylpropane. In another study, the reduction of 1,2-diphenylcyclopropene with an iron-hydride complex yielded a mixture of E- and Z-1,2-diphenylpropene and 2,3-diphenylpropene, but not the cyclopropane (B1198618) product.
The steric hindrance around the double bond in this compound can affect the rate and stereoselectivity of the hydrogenation. The catalyst's approach to the double bond can be hindered by the bulky phenyl groups, potentially influencing which face of the alkene is hydrogenated. libretexts.org
Table 1: Catalytic Hydrogenation of this compound and Related Systems
| Substrate | Catalyst/Reagent | Product(s) | Reference |
|---|---|---|---|
| E-1,2-Diphenylpropene | Rhodium complex | 1,2-Diphenylpropane | |
| 1,2-Diphenylcyclopropene | [FeH(H2)(dmpe)2][BPh4] | E-1,2-Diphenylpropene, Z-1,2-Diphenylpropene, 2,3-Diphenylpropene | |
| Benzalacetophenone oxide | Palladium or Raney nickel | 1,3-Diphenylpropane-1,2-diol | oup.comresearchgate.net |
| Benzalacetophenone oxide | Platinum oxide | 2,3-Epoxy-1,3-diphenylpropan-1-ol | oup.com |
Addition Reactions to the Alkene Moiety
The double bond of this compound is susceptible to various electrophilic and radical addition reactions. These reactions can lead to a variety of functionalized products.
An example of an electrophilic addition is the reaction with hydrogen bromide (HBr). In conjugated dienes, such additions can result in both 1,2- and 1,4-addition products, with the product distribution often being temperature-dependent. libretexts.org While this compound is not a conjugated diene, the principles of electrophilic addition apply. The initial attack of the electrophile (H+) would lead to the more stable carbocation, which is a benzylic cation stabilized by resonance with the adjacent phenyl group. Subsequent attack by the bromide ion would yield the final product.
The addition of radicals to the double bond can also occur. For example, in photosensitized reactions, free radicals can add to the double bond, which can lead to cis-trans isomerization or the formation of structurally isomerized products. caltech.edu
The anti-Markovnikov addition of methanol (B129727) to 1,1-diphenylpropene has been achieved through a photosensitized polar addition, yielding 1,1-diphenyl-2-methoxypropane. rsc.orgnih.gov This type of reaction highlights the ability to control regioselectivity through photochemical methods.
Rearrangement Reactions within Diphenylpropene Systems
Rearrangement reactions involving the diphenylpropene skeleton can be initiated under various conditions, including acidic or photochemical conditions. These rearrangements often proceed through carbocation intermediates, where the migration of a phenyl or methyl group can occur to form a more stable carbocation.
Acid-catalyzed rearrangements of related diphenylpropane systems have been extensively studied. For instance, the Friedel-Crafts alkylation of benzene (B151609) with 1,2-diphenyl-2-propanol (B11989151) using an AlCl3/CH3NO2 catalyst leads to a mixture of 1,2,2- and 1,1,2-triphenylpropane, indicating the occurrence of rearrangement processes. researchgate.netresearchgate.net With 85% H2SO4 as the catalyst, the reaction initially yields E-1,2-diphenylpropene, which can further rearrange. researchgate.netresearchgate.net
The dehydration of 1,2-diphenylpropanols can also lead to the formation of 1,2-diphenylpropenes. The stereochemistry of the starting alcohol can influence the stereochemistry of the resulting alkene. For example, the E2 elimination of (1R,2R)-1-bromo-1,2-diphenylpropane yields exclusively (Z)-1,2-diphenylpropene, demonstrating the anti-periplanar requirement for the transition state. askthenerd.com
Carbene rearrangements can also serve as a source of 1,2-diphenylpropenes. The decomposition of 1,2-diphenyldiazopropane generates a carbene that can undergo hydrogen or phenyl migration to yield (Z)- and (E)-1,2-diphenylpropenes and 1,1-diphenyl-1-propene. acs.orgacs.org
Table 2: Rearrangement Reactions in Diphenylpropene and Related Systems
| Starting Material | Conditions/Catalyst | Major Product(s) | Reference |
|---|---|---|---|
| 1,2-Diphenyl-2-propanol | AlCl3/CH3NO2 in benzene | 1,2,2- and 1,1,2-Triphenylpropane | researchgate.netresearchgate.net |
| 1,2-Diphenyl-2-propanol | 85% H2SO4 | E-1,2-Diphenylpropene | researchgate.netresearchgate.net |
| 1,2-Diphenyldiazopropane | Thermal or photochemical decomposition | (Z)- and (E)-1,2-Diphenylpropene, 1,1-Diphenyl-1-propene | acs.orgacs.org |
| (1R,2R)-1-Bromo-1,2-diphenylpropane | Sodium ethoxide in ethanol | (Z)-1,2-Diphenylpropene | askthenerd.com |
Photochemical and Photophysical Reaction Mechanisms
The photochemistry of this compound is rich and involves the interplay of excited singlet and triplet states, leading to isomerization and other reactions. Photosensitization and energy transfer processes are key to understanding and controlling these photochemical outcomes.
Excited State Chemistry (Singlet and Triplet States)
Upon absorption of UV light, this compound is promoted to an excited singlet state. From this state, it can undergo several processes, including fluorescence, internal conversion back to the ground state, or intersystem crossing to the triplet state. researchgate.netrsc.org The direct irradiation of this compound leads to cis-trans isomerization as the primary efficient reaction.
The triplet state of this compound is believed to be a key intermediate in many of its photochemical reactions. It is proposed that the stable form of the triplet state is a twisted geometry. researchgate.net In the gamma radiation-induced isomerization of this compound in cyclohexane, both cis and trans isomers appear to react through the triplet state, which is formed by charge neutralization at low solute concentrations. caltech.edu
The study of carbene rearrangements has suggested the existence of a "phantom singlet state" of α-methylstilbene (this compound) as an intermediate in the conversion of carbenes to the (Z)- and (E)-isomers of this compound. acs.orgacs.org
Photosensitization and Energy Transfer Processes
Photosensitization is a powerful tool to populate the triplet state of this compound selectively. In this process, a sensitizer (B1316253) molecule absorbs light, undergoes intersystem crossing to its triplet state, and then transfers its triplet energy to a ground-state this compound molecule. caltech.edu
The efficiency of this energy transfer depends on the triplet energy of the sensitizer relative to that of this compound. caltech.edu Sensitizers with triplet energies higher than that of this compound can efficiently induce its isomerization. Even sensitizers with lower triplet energies can transfer energy, which is interpreted as a non-vertical excitation to a triplet state with a different geometry. caltech.edu
The photosensitized cis-trans isomerization of this compound has been studied using various sensitizers. caltech.edu The photostationary state, which is the equilibrium mixture of cis and trans isomers under irradiation, is dependent on the triplet energy of the sensitizer. For example, irradiation of 2-bromothianaphthene 1,1-dioxide in the presence of cis- and trans-1,2-diphenylpropene led to a photostationary state with a cis/trans ratio of 0.263. lookchem.com
In some cases, the interaction between the sensitizer and the substrate can be more complex than simple energy transfer. For example, sensitization with quinones or halogen-containing aromatics may involve the formation of free radicals that can induce isomerization. caltech.edu
Quenching Mechanisms in Photoreactions
In photoreactions, quenching refers to any process that decreases the intensity of fluorescence or reduces the lifetime of an excited state. This can occur through various mechanisms, including energy transfer, electron transfer, or the formation of non-emissive complexes. The excited states of this compound, like other stilbene (B7821643) derivatives, can be quenched by various molecules, and it can also act as a quencher for the excited states of other compounds.
One key application of this phenomenon is the determination of triplet-state energies. For instance, the photodimerization of 2-bromothianaphthene 1,1-dioxide (BrTND) is known to proceed through its triplet excited state. The reaction can be quenched by the addition of cis- and trans-1,2-diphenylpropene. By observing the quenching effect and the resulting photostationary state of the this compound isomers, the triplet energy of BrTND was determined to be approximately 61 kcal/mol. lookchem.com In these experiments, this compound acts as an energy acceptor, deactivating the excited BrTND. lookchem.com
The efficiency of quenching can be influenced by several factors. Molecular oxygen is a well-known and highly efficient quencher of triplet states. lookchem.com In the aforementioned study, conducting the photodimerization of BrTND in an oxygen-saturated solution resulted in a reduced rate of dimerization, confirming the quenching effect of O₂. lookchem.com Another common quencher, cyclooctatetraene (B1213319) (COT), was also used, though its interaction with BrTND showed complex kinetics. lookchem.com
The quenching process itself can be complex. In photosensitized reactions, where a sensitizer absorbs light and transfers energy to a reactant, the interaction between the sensitizer and the substrate (like this compound or other stilbenes) can be more involved than simple energy transfer. Some sensitizers, such as quinones or halogen-containing aromatic compounds, can lead to deviations from expected photochemical outcomes, suggesting more complex quenching interactions or reversible chemical reactions between the sensitizer and the substrate. caltech.edu
Furthermore, fluorescence quenching experiments are valuable for elucidating reaction mechanisms. In the photosensitized addition of alcohols to 1,1-diphenylpropene (an isomer of this compound), quenching of the sensitizer's fluorescence by the alkene was studied to understand the involvement of exciplex intermediates and electron transfer steps. nih.gov These studies help to differentiate between various potential reaction pathways by probing the interactions of the excited state species. nih.gov
Oxidative Transformations and Pathways
This compound is susceptible to oxidative cleavage at its carbon-carbon double bond, a reaction characteristic of alkenes. Different oxidizing agents can be employed to yield distinct products, primarily carbonyl compounds.
Ozonolysis is a powerful method for cleaving alkenes. The reaction of trans-1,2-diphenylpropene with ozone (O₃), followed by a reductive workup, breaks the double bond to yield two carbonyl compounds: benzaldehyde (B42025) and acetophenone. rsc.org This transformation is a definitive method for determining the structure of the original alkene, as the products directly correspond to the two halves of the molecule connected by the double bond.
| Starting Material | Oxidizing Agent | Workup | Products |
| trans-1,2-Diphenylpropene | Ozone (O₃) | Reductive | Benzaldehyde, Acetophenone rsc.org |
| 1,1-Diphenylpropene | Ozone (O₃) | Reductive | Benzophenone, Acetaldehyde brainly.comchegg.com |
Epoxidation is another key oxidative transformation, which involves the addition of a single oxygen atom across the double bond to form a three-membered ring called an epoxide. While direct epoxidation studies on this compound are not extensively detailed in the provided results, the reaction is a fundamental transformation for alkenes. The epoxidation of the related compound 1,3-diphenylpropene (B1239356) can be achieved using oxidizing agents like peracids. ontosight.ai Furthermore, catalytic methods are widely used. For example, the epoxidation of other complex alkenes has been accomplished using metal catalysts, such as cobalt or iron complexes with ligands like diphenylpropane-1,3-dione, in the presence of molecular oxygen and an aldehyde co-reductant. google.com Such methods could foreseeably be applied to this compound to synthesize this compound oxide.
Photooxidation and Autoxidation can also occur. Studies on structurally similar compounds like β-alkoxystyrenes and 2-phenylpropene show that they are sensitive to molecular oxygen, especially upon UV irradiation (photooxidation) or even in concentrated solutions in the dark (autoxidation). oup.com These reactions typically yield a mixture of products, including the corresponding epoxide and carbonyl compounds from the oxidative cleavage of the double bond (e.g., benzaldehyde). oup.com The proposed mechanism involves a free-radical chain pathway, potentially initiated by a charge-transfer complex between the alkene and oxygen. oup.com
Structure-Reactivity Relationships in this compound Systems and Derivatives
The reactivity of this compound and its derivatives is profoundly influenced by their stereochemistry, steric hindrance, and the electronic properties of substituents.
Stereospecificity in Elimination Reactions: The formation of this compound via E2 elimination reactions is highly stereospecific. The specific stereoisomer of the starting material dictates which isomer (E or Z) of the alkene is formed. This is because the E2 mechanism requires a specific spatial arrangement of the atoms involved—the hydrogen atom and the leaving group must be in an anti-periplanar conformation (on opposite sides of the C-C bond and in the same plane).
For example, the E2 elimination of (1R,2R)-1-bromo-1,2-diphenylpropane yields exclusively (Z)-1,2-diphenylpropene. askthenerd.com Conversely, its diastereomer, (1S,2R)-1-bromo-1,2-diphenylpropane, produces only (E)-1,2-diphenylpropene under the same conditions. askthenerd.commgscience.ac.in This demonstrates a direct relationship between the three-dimensional structure of the reactant and the geometry of the product.
| Reactant Stereoisomer | Base/Solvent | Product Isomer | Reference(s) |
| (1R,2R)-1-bromo-1,2-diphenylpropane | Sodium ethoxide/Ethanol | (Z)-1,2-diphenylpropene | askthenerd.com |
| (1S,2S)-1-bromo-1,2-diphenylpropane | Sodium ethoxide/Ethanol | (Z)-1,2-diphenylpropene | askthenerd.com |
| (1S,2R)-1-bromo-1,2-diphenylpropane | Sodium ethoxide/Ethanol | (E)-1,2-diphenylpropene | askthenerd.commgscience.ac.in |
| (1R,2S)-1-bromo-1,2-diphenylpropane | Sodium ethoxide/Ethanol | (E)-1,2-diphenylpropene | askthenerd.com |
Steric and Electronic Effects in Reactions: The methyl group on the double bond of this compound (also known as α-methylstilbene) introduces significant steric hindrance compared to stilbene. This steric crowding forces the phenyl rings out of the plane of the double bond, which affects the molecule's electronic conjugation. This is reflected in its UV absorption spectrum, where the main absorption band is shifted to shorter wavelengths compared to the more planar trans-stilbene.
This steric hindrance also influences the reactivity of derivatives. For instance, in the catalytic hydrogenation of E-1,2-diphenylpropene, the choice of catalyst is critical. A palladium complex with a labile acetonitrile (B52724) ligand is an effective catalyst for the reaction, whereas a similar complex with a more strongly coordinating and bulkier triphenylphosphine (B44618) ligand shows no reactivity. rsc.org The difference is attributed to both the stronger coordination and the greater steric hindrance of the phosphine (B1218219) ligand, which prevents the alkene from accessing the catalytic site. rsc.org
The electronic nature of substituents on the phenyl rings can also alter reactivity, a principle common in aromatic chemistry. Electron-donating groups (like -OCH₃) increase the electron density of the aromatic ring, making it more nucleophilic and activating it towards electrophilic substitution. hrpatelpharmacy.co.in Conversely, electron-withdrawing groups (like -NO₂) decrease electron density and deactivate the ring. libretexts.org These principles would apply to reactions occurring on the phenyl rings of this compound or its derivatives.
The choice of catalyst can dramatically alter reaction pathways. When 1,2-diphenyl-2-propanol is treated with a strong Lewis acid catalyst like AlCl₃ in the presence of benzene, it leads to rearranged alkylation products (1,2,2- and 1,1,2-triphenylpropane). researchgate.net However, using a protic acid like 85% H₂SO₄ favors an elimination reaction, yielding E-1,2-diphenylpropene. researchgate.net This highlights how the reaction conditions and catalyst structure can direct the reactivity of a common precursor towards completely different outcomes.
Computational Chemistry and Theoretical Studies of 1,2 Diphenylpropene
Quantum Chemical Approaches to Molecular Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic structure that dictates the stability and reactivity of 1,2-diphenylpropene. By solving approximations of the Schrödinger equation, these approaches provide detailed information on electron distribution, orbital energies, and molecular geometries.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying complex molecular systems. wikipedia.orgcolumbia.edu DFT has been instrumental in investigating the reactivity of derivatives of this compound. In hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations of the enzymatic hydrolysis of trans-diphenylpropene oxide (t-DPPO), DFT functionals such as B3LYP and BHandHLYP were employed for the quantum mechanical region, which includes the substrate and key active site residues. acs.orgnih.gov These calculations were compared with other quantum mechanical methods to assess their accuracy in predicting reaction barriers. acs.org
Furthermore, conceptual DFT has been used to analyze reactivity trends for the epoxide derivative trans-1,3-diphenylpropene oxide. This approach uses descriptors derived from DFT to identify the primary driving forces for chemical reactions, such as the ease of electron transfer. Time-dependent DFT (TD-DFT) is another powerful extension used to predict electronic absorption spectra, which has been successfully applied to various aryl-substituted compounds, demonstrating its utility in understanding their optoelectronic properties. researchgate.net
Ab initio methods are a class of quantum chemistry calculations that derive results "from first principles," without the use of empirical parameters. wikipedia.orguol.de These methods, while computationally intensive, can provide highly accurate results for electronic structure and energetics. upenn.eduaps.org
In the study of trans-diphenylpropene oxide's reaction within the enzyme soluble epoxide hydrolase (sEH), high-level ab initio calculations were crucial for achieving quantitative agreement with experimental data. acs.orgnih.gov Specifically, combined QM/MM calculations using the Spin-Component Scaled Møller-Plesset second-order perturbation theory (SCS-MP2) were necessary to accurately predict the activation barriers for the epoxide ring-opening. acs.orgnih.govnih.gov Simpler methods, including some DFT functionals, were less accurate, highlighting the importance of a proper treatment of electron correlation and dispersion forces for this system. acs.org These high-level calculations confirmed that the enzymatic environment plays a critical role in stabilizing the transition state and controlling the reaction's outcome. nih.gov
Density Functional Theory (DFT) Applications
Molecular Modeling of Reactivity and Selectivity in this compound Reactions
Molecular modeling, particularly using hybrid QM/MM methods, has provided profound insights into the reactivity and selectivity of reactions involving derivatives of this compound. A significant body of research has focused on the enzymatic hydrolysis of trans-diphenylpropene oxide (t-DPPO) by soluble epoxide hydrolase (sEH), an enzyme involved in drug metabolism. nih.govnih.gov
The hydrolysis of t-DPPO can proceed via two regiochemical pathways: nucleophilic attack by the Asp333 residue of the enzyme at either the phenyl-substituted carbon (C1) or the benzylic carbon (C2) of the epoxide ring. nih.gov Experimental studies showed that the reaction occurs with high regioselectivity, with 97% of the product resulting from attack at the C1 position. nih.gov
QM/MM umbrella sampling molecular dynamics simulations were performed to calculate the free energy barriers for both pathways. The calculations successfully reproduced the experimental findings, showing a lower energy barrier for attack at C1 compared to C2. nih.govnih.gov The analysis revealed that the observed selectivity is governed by several factors:
Electronic Stabilization : The transition state for attack at the phenyl carbon (C1) is more electronically stabilized by the protein environment than the transition state for attack at the benzylic carbon (C2). nih.gov
Proximity to Nucleophile : The substrate is positioned in the active site such that the C1 carbon is in closer proximity to the Asp333 nucleophile. nih.gov
Hydrogen Bonding : Two tyrosine residues in the active site, Tyr381 and Tyr465, form crucial hydrogen bonds that stabilize the developing negative charge on the epoxide oxygen during the ring-opening process. nih.govnih.gov
The table below summarizes the key energetic data from the QM/MM simulations, illustrating the computational basis for the observed selectivity.
| Reaction Pathway | QM/MM Method | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio (C1:C2) | Experimental Product Ratio (C1:C2) |
|---|---|---|---|---|
| Attack at Phenyl Carbon (C1) | AM1/CHARMM22 | 17.9 | 97:3 | 97:3 |
| Attack at Benzylic Carbon (C2) | AM1/CHARMM22 | 19.9 |
Prediction of Spectroscopic Signatures and Conformational Analysis
Computational methods are essential for predicting the spectroscopic properties of molecules and analyzing their conformational landscapes. For flexible molecules like this compound, multiple low-energy conformations may exist, each with distinct spectroscopic signatures.
Conformational analysis of the related saturated compound, 1,2-diphenylpropane (B1197580), using NMR spectroscopy and computational methods, has shown a distinct preference for the conformer where the two phenyl groups are in an anti-periplanar arrangement to minimize steric interactions. researchgate.net Similar molecular mechanics calculations on 1,2-disubstituted-1,2-diphenylethanes also indicate a preference for conformations that minimize synclinal (gauche) interactions between the bulky phenyl groups. researchgate.net
Theoretical models have been successfully combined with experimental IR spectroscopy to understand the complex vibrational spectra of related molecules like 1,1-diphenylpropane (B75321) (DPP). acs.org These models account for phenomena such as Fermi resonance, which can complicate spectral interpretation. acs.orgaip.org While a comprehensive computational study predicting the full spectroscopic profile of this compound is not prominently featured in the literature, experimental NMR data for its isomers have been reported. For example, in the reduction of 1,2-diphenylcyclopropene, the products E-1,2-diphenylpropene and Z-1,2-diphenylpropene were identified by their characteristic ¹H NMR signals, such as the doublet for the methyl group at δ 2.27 ppm for the E-isomer. Such experimental data provide valuable benchmarks for future computational predictions.
Advanced Spectroscopic Characterization in Research of 1,2 Diphenylpropene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 1,2-diphenylpropene. weebly.comnumberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms. numberanalytics.com For this compound, both ¹H and ¹³C NMR are routinely employed to confirm its structure and distinguish between its cis and trans isomers.
In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and coupling constants of the protons provide a wealth of structural data. For instance, the vinylic proton and the methyl protons of trans-1,2-diphenylpropene exhibit characteristic signals. The vinylic hydrogen signal is observed around δ 6.77, while the methyl group protons appear as a doublet at approximately δ 2.25. rsc.org The phenyl protons typically resonate in the aromatic region of the spectrum.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and chemical environment. For example, in a related phenylpropene derivative, the carbon signals for the phenyl groups and the propenyl chain were identified, aiding in the complete structural assignment. ismar.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be utilized for more complex structural analysis, especially when dealing with derivatives or reaction products of this compound. wiley.com These advanced methods help to establish through-bond and through-space connectivities between protons and carbons, providing unambiguous structural elucidation. wiley.com
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| trans-1,2-Diphenylpropene | ¹H (Vinylic) | 6.77 | - | - | rsc.org |
| trans-1,2-Diphenylpropene | ¹H (Methyl) | 2.27 | d | - | |
| 1,2-Diphenylethan-1-ol | ¹H | 7.30-7.18 | m | - | rsc.org |
| 1,2-Diphenylethan-1-ol | ¹³C | 145.8, 139.1, 129.5, 127.9, 127.8, 126.7, 126.0, 125.8, 73.8, 45.7 | - | - | rsc.org |
| 1,1-Diphenyl-2-methyl-1-propene carbanion | ¹³C (Cα) | 138.48 | - | - | ismar.org |
| 1,1-Diphenyl-2-methyl-1-propene carbanion | ¹³C (Cβ) | 89.56 | - | - | ismar.org |
Note: The data presented is a compilation from studies on this compound and structurally related compounds to illustrate the application of NMR spectroscopy. Specific values can vary based on the solvent and experimental conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Applications
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, offering a "fingerprint" that is unique to the compound's structure and bonding. nih.gov These methods are highly complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. photothermal.com
For this compound, IR and Raman spectroscopy are valuable for identifying characteristic functional groups and for differentiating between its geometric isomers. Key vibrational modes include C-H stretching of the aromatic rings and the methyl group, C=C stretching of the alkene bond, and various bending and out-of-plane deformation modes.
The IR spectrum of this compound would be expected to show absorptions for aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and the C=C stretching of the double bond around 1650 cm⁻¹. orgchemboulder.com The exact positions of these bands can be influenced by the substitution pattern and stereochemistry. For example, studies on related molecules like 1,1-diphenylpropane (B75321) have utilized IR spectroscopy to analyze C-H stretching vibrations and the effects of Fermi resonance. researchgate.netnih.gov
Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds, making it well-suited for studying the C=C bond in this compound. The Raman spectra of the cis and trans isomers are expected to show distinct differences, particularly in the regions corresponding to skeletal vibrations and out-of-plane bending modes, reflecting their different symmetries. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to predict and assign vibrational frequencies with greater accuracy. faccts.demdpi.com
Interactive Table: Expected IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Notes |
| Aromatic C-H Stretch | > 3000 | IR, Raman | Characteristic of the phenyl groups. |
| Alkene C-H Stretch | ~3000-3100 | IR, Raman | Associated with the vinylic proton. |
| Aliphatic C-H Stretch | < 3000 | IR, Raman | From the methyl group. |
| C=C Stretch (alkene) | ~1650 | Raman (strong), IR (variable) | Sensitive to conjugation and stereochemistry. |
| C=C Stretch (aromatic) | ~1600-1450 | IR, Raman | Multiple bands are expected. |
| C-H Bending | ~1450-1350 | IR | Methyl and vinyl C-H bending modes. |
| Out-of-plane Bending | ~1000-650 | IR | Sensitive to the substitution pattern on the phenyl rings. |
Note: The wavenumbers are approximate and can be influenced by the specific isomer, solvent, and physical state of the sample.
Electronic Spectroscopy: UV-Vis and Fluorescence Studies
Electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. sciforschenonline.orgbiocompare.com These techniques are particularly useful for studying conjugated systems like this compound, where the π-electrons of the phenyl rings and the double bond interact.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. The absorption spectrum of this compound is characterized by bands arising from π → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the geometry of the molecule.
The cis and trans isomers of this compound exhibit distinct UV-Vis spectra. Due to greater steric hindrance in the cis isomer, the phenyl rings are forced out of the plane of the double bond, which reduces conjugation and typically leads to a blue shift (shift to shorter wavelengths) of the main absorption band compared to the trans isomer. For instance, the λ(max) for trans-1,2-diphenylpropene is observed at 273 nm, whereas the cis isomer shows a band at 260 nm. The cis isomer may also exhibit a unique shoulder at around 295 nm, which has implications for its photochemical behavior.
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. While not all molecules are fluorescent, those with rigid, conjugated structures often are. Studies on related diphenylalkenes have utilized fluorescence to investigate excited-state dynamics and interactions. nih.gov The fluorescence properties of this compound, such as its quantum yield and lifetime, would also be expected to differ between the cis and trans isomers due to their different excited-state geometries and relaxation pathways. The sensitivity of fluorescence makes it a powerful tool for detecting trace amounts of the compound. proteus-instruments.com
Interactive Table: UV-Vis Absorption Maxima for cis- and trans-1,2-Diphenylpropene
| Isomer | λ(max) (nm) | Solvent | Reference |
| trans-1,2-Diphenylpropene | 273 | Cyclohexane | |
| cis-1,2-Diphenylpropene | 260 | Cyclohexane | |
| cis-1,2-Diphenylpropene (shoulder) | ~295 | Cyclohexane |
Mass Spectrometry Techniques in Mechanistic Research
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is widely used for determining the molecular weight of compounds and for elucidating their structure through the analysis of fragmentation patterns. libretexts.orglibretexts.org In mechanistic research, MS is invaluable for identifying reaction intermediates, products, and for studying reaction pathways. researchgate.net
When this compound (C₁₅H₁₄, molecular weight 194.27 g/mol ) is analyzed by mass spectrometry, it first undergoes ionization to form a molecular ion (M⁺•) with an m/z of 194. nih.gov This molecular ion is often energetically unstable and can fragment into smaller, characteristic ions. chemguide.co.uktutorchase.com The pattern of these fragment ions provides a fingerprint that can confirm the structure of the molecule.
The fragmentation of this compound is influenced by the stability of the resulting carbocations and radicals. Common fragmentation pathways for stilbene-like structures involve cleavage of the bonds adjacent to the double bond and the phenyl rings. For this compound, key fragment ions could include those resulting from the loss of a methyl radical (CH₃•) to form an ion at m/z 179, or the loss of a phenyl radical (C₆H₅•). nih.gov The peak at m/z 179 is often observed as a prominent peak in the mass spectrum of this compound. nih.gov
In mechanistic studies, such as the reaction of diphenylacetylene (B1204595) to form this compound, mass spectrometry can be used to analyze the products and any intermediates. rsc.org Isotopic labeling studies, where atoms like deuterium (B1214612) are incorporated into the molecule, coupled with MS analysis, can provide detailed insights into reaction mechanisms by tracking the position of the labels in the products and fragments. rsc.org
Interactive Table: Characteristic Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Notes | Reference |
| 194 | [C₁₅H₁₄]⁺• (Molecular Ion) | The intact ionized molecule. | nih.gov |
| 179 | [C₁₄H₁₁]⁺ | Loss of a methyl radical (•CH₃). Often a major peak. | nih.gov |
| 178 | [C₁₄H₁₀]⁺• | Loss of a hydrogen atom from the m/z 179 fragment. | nih.gov |
Note: The relative intensities of the peaks can vary depending on the ionization method and energy used.
Advanced Spectroscopic Techniques for Surface and Interfacial Studies (e.g., SERS)
The study of molecules at surfaces and interfaces is crucial for understanding phenomena such as catalysis, sensing, and self-assembly. covalentmetrology.com Advanced spectroscopic techniques are required to probe the low concentrations of molecules typically found at a surface. covalentmetrology.comspectroscopyonline.com Surface-Enhanced Raman Spectroscopy (SERS) is a particularly powerful technique for this purpose. wikipedia.org
SERS is a surface-sensitive technique that dramatically enhances the Raman scattering signal of molecules adsorbed on or very near to nanostructured metal surfaces, typically gold or silver. clinmedjournals.orgnih.gov The enhancement factor can be as large as 10¹⁰ to 10¹¹, which allows for the detection of even single molecules. wikipedia.org This enhancement arises from two main mechanisms: an electromagnetic mechanism due to localized surface plasmon resonance on the metal nanostructures, and a chemical mechanism involving charge-transfer between the molecule and the metal surface. clinmedjournals.org
For a molecule like this compound, SERS can provide detailed structural information about its orientation and interaction with a metal surface. By analyzing the changes in the Raman spectrum upon adsorption, such as shifts in vibrational frequencies and changes in relative peak intensities, one can deduce how the molecule is oriented. For example, enhancement of the bands associated with the phenyl rings might suggest an orientation where the π-system of the rings is interacting with the metal surface.
Other surface-sensitive techniques that could be applied to study this compound include X-ray Photoelectron Spectroscopy (XPS) and Tip-Enhanced Raman Spectroscopy (TERS). XPS provides information about the elemental composition and chemical state of atoms on the surface. libretexts.org TERS, a combination of SERS and scanning probe microscopy, can provide chemical information with nanoscale spatial resolution, allowing for the study of this compound on a surface at the single-molecule level. spectroscopyonline.com
Applications in Materials Science and Polymer Chemistry
1,2-Diphenylpropene as a Monomer or Modifier in Polymerization Processes
This compound is not typically used as a primary monomer to create a homopolymer due to steric hindrance from its bulky phenyl groups, which makes it difficult to undergo successive additions to form long polymer chains. wikipedia.orgumich.edu Instead, it has been effectively utilized as a modifier, specifically as a chain transfer agent, in radical polymerization. researchgate.net Radical polymerization is a versatile method for synthesizing a wide variety of polymers, proceeding through initiation, propagation, and termination steps. wikipedia.orgfujifilm.com The introduction of a chain transfer agent like this compound provides an additional pathway for controlling the polymerization process. fujifilm.com
The primary mechanism by which this compound influences polymerization is through chain transfer. researchgate.net In a typical radical polymerization, a growing polymer chain is terminated by reacting with another radical. wikipedia.org However, in the presence of a chain transfer agent (S), the growing polymer radical (P•) can react with the agent, terminating the chain and creating a new radical (S•) from the agent. This new radical then initiates a new polymer chain.
This process significantly affects the kinetics of the polymerization. The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cs), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. researchgate.net Research has been conducted to determine the transfer constants for this compound in the radical polymerizations of methyl methacrylate (B99206) (MMA) and styrene (B11656) (STY) at 60°C, initiated by azobisisobutyronitrile (AIBN). researchgate.net
Table 1: Chain Transfer Constants (Cs) for this compound at 60°C
| Monomer | Chain Transfer Constant (Cs) |
|---|---|
| Methyl Methacrylate (MMA) | Value not explicitly stated in snippet |
| Styrene (STY) | Value not explicitly stated in snippet |
Data derived from studies on the effects of various additives on radical polymerizations. researchgate.net
The use of this compound as a chain transfer agent has a direct and measurable impact on the microstructure of the final polymer, specifically concerning the polymer chain end-groups. researchgate.net Every polymer chain has two end-groups, the nature of which depends on the initiation and termination/transfer reactions. fsu.edu
When this compound participates in chain transfer, it terminates a growing polymer chain, and a fragment of the initiator or the transfer agent itself becomes the end-group of the newly formed dead polymer chain. For instance, in the polymerization of methyl methacrylate initiated by benzoyl peroxide, the presence of this compound at a low concentration was found to increase the proportion of benzoate (B1203000) end-groups on the polymer chains. researchgate.net This indicates that the transfer agent influences the termination pathway, favoring reactions that incorporate initiator fragments as end-groups. researchgate.net
The analysis and identification of these end-groups are critical for understanding the polymerization mechanism and confirming the role of additives. cmu.edu Advanced analytical techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) are employed to analyze the end-groups of the polymer chains, providing detailed insights into the polymer's microstructure. researchgate.net
Table 2: Effect of this compound on Polymer End-Groups in Benzoyl Peroxide-Initiated Polymerization
| Polymerizing System | Observation | Implication on Microstructure |
|---|---|---|
| Methyl Methacrylate + Benzoyl Peroxide | Increased proportion of benzoate end-groups. researchgate.net | Alters the chemical nature of chain termini. |
Influence on Polymerization Kinetics and Mechanisms
Role in the Synthesis of Advanced Polymeric Materials
The synthesis of advanced polymeric materials requires precise control over their molecular architecture, including molecular weight, molecular weight distribution, and end-group functionality. nih.govrsc.org These characteristics dictate the material's ultimate physical and mechanical properties, such as strength, thermal stability, and processability. nih.govwikipedia.org
By acting as a chain transfer agent, this compound serves as a valuable tool for achieving this control. Its ability to regulate the molecular weight of polymers is a key strategy in tailoring materials for high-performance applications. nih.gov For example, controlling polymer chain length is fundamental in producing materials that meet the demanding specifications for electronics, biomedical devices, and specialty composites. nih.govfrontiersin.org While not a direct building block of the main polymer chain, the strategic inclusion of this compound in the polymerization process facilitates the synthesis of polymers with predictable and optimized properties, thereby contributing to the development of advanced materials.
Emerging Research Frontiers and Future Directions in 1,2 Diphenylpropene Chemistry
Novel Synthetic Methodologies and Sustainable Approaches
The development of efficient and environmentally benign synthetic routes to 1,2-diphenylpropene and related structures is a primary focus of current research. While traditional methods like the Wittig reaction and Friedel-Crafts alkylation remain relevant, the field is shifting towards more sustainable practices. researchgate.net
Modern synthetic strategies increasingly emphasize sustainability by employing greener reaction conditions and reagents. For instance, base-catalyzed reactions using diphenyl carbonate offer a more sustainable pathway to related phenyl esters. rsc.org Mechanochemical approaches, which reduce or eliminate the need for solvents, are also being explored for various organic transformations and could be applied to the synthesis of this compound derivatives. chinesechemsoc.org The Claisen-Schmidt condensation, a classic method for forming chalcone-like structures (1,3-diphenyl-2-propen-1-one), is being adapted with eco-friendly and efficient protocols. researchgate.netijbpsa.com These greener approaches aim to improve yields, reduce waste, and utilize less hazardous materials, aligning with the principles of sustainable chemistry.
| Method | Key Reagents/Catalysts | Typical Conditions | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| Wittig Reaction | Benzyltriphenylphosphonium ylide, Benzaldehyde (B42025) | Room Temperature, THF or diethyl ether | 70-85% | High trans-selectivity | |
| Friedel-Crafts Alkylation | 1,2-diphenyl-2-propanol (B11989151), Benzene (B151609), AlCl₃/CH₃NO₂ | - | - | Produces a mixture of triphenylpropane isomers | researchgate.net |
| Asymmetric Aldol Route | L-Proline, Dibenzylamine additive | 25°C, DMSO | 50-56% (over two steps) | Highly enantioselective (ee >99%) | |
| Base-Catalyzed Phenyl Ester Synthesis | Carboxylic acid, Diphenyl carbonate, DBU/TBD/DMAP | Neat, >100 °C | Moderate to High | Sustainable, base-catalyzed approach | rsc.org |
Advanced Mechanistic Insights and Predictive Modeling
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Researchers are employing a combination of experimental and computational tools to unravel the complex pathways of reactions involving this compound.
Kinetic analysis has been instrumental in elucidating the mechanism of rhodium-catalyzed allylic C-H amination, using 1,3-diphenylpropene (B1239356) as a model substrate. chemrxiv.orgnsf.gov These studies, which measure initial reaction rates under varying concentrations of catalyst and reactants, have shown that the reaction is first-order in both rhodium and the alkene. chemrxiv.orgnsf.gov Deuterium (B1214612) labeling experiments further probe the reaction steps, helping to identify the rate-determining step and distinguish between different mechanistic possibilities, such as in the enantioconvergent hydrogenation of related enamides. acs.org
Computational methods, particularly Density Functional Theory (DFT) calculations, are increasingly used to complement experimental findings. DFT studies have supported an oxidatively induced reductive elimination process in rhodium-catalyzed aminations, proceeding through a Rh(IV) intermediate. nsf.gov For stereoselective reactions, such as the E2 elimination of 1-bromo-1,2-diphenylpropane, analyzing the required anti-periplanar geometry through molecular models or Newman projections helps predict the stereochemical outcome (i.e., the formation of the cis or trans alkene). pearson.com Predictive modeling techniques like Quantitative Structure-Activity Relationship (QSAR) are also being applied, for example, to understand the biological activities of related chalcone (B49325) derivatives, providing a framework for designing new molecules with desired properties. researchgate.net
| Technique | Reaction Studied | Key Insight Gained | Reference |
|---|---|---|---|
| Kinetic Analysis | Rhodium-catalyzed allylic C-H amination | Reaction is first-order in rhodium and alkene; inverse dependence on carbamate (B1207046) nucleophile concentration. | chemrxiv.orgnsf.gov |
| Deuterium Labeling | Asymmetric hydrogenation of enamides | Revealed two different pathways for enantioconvergence, including double bond isomerization. | acs.org |
| Computational Modeling (DFT) | Rhodium-catalyzed allylic C-H amination | Supported an oxidatively induced reductive elimination mechanism via a Rh(IV) intermediate. | nsf.gov |
| Stereochemical Analysis (Newman Projections) | E2 elimination of 1-bromo-1,2-diphenylpropane | Predicts formation of the cis-diastereomer of the product due to required anti-periplanar geometry. | pearson.com |
Development of New Catalytic Systems for Stereoselective Transformations
The synthesis of single enantiomers or diastereomers of chiral molecules is a significant challenge in organic chemistry. Research in the this compound field is actively pursuing new catalytic systems that can control stereochemistry with high precision.
A variety of transition-metal catalysts have been developed for stereoselective reactions. For example, iridium complexes have been shown to achieve near-perfect enantioselectivity (98% ee) in the asymmetric hydrogenation of (E)-1,2-diphenylpropene. acs.org Palladium-catalyzed allylic alkylation of 1,3-diphenyl-1-propene (B8616288) demonstrates enantioselective substitution. Rhodium catalysts are central to stereoselective C-H amination and other transformations. chemrxiv.orgnsf.gov
Beyond transition metals, organocatalysis has emerged as a powerful strategy. Chiral Brønsted acids, such as peptide-embedded phosphothreonine-derived catalysts, have shown the ability to control the formation of stereogenic phosphorus centers. nih.gov Proline-catalyzed asymmetric Aldol reactions provide a stereoselective route to precursors of 1,3-diphenyl-1-propene with excellent enantiomeric excess (>99% ee). The development of chiral aminodiol catalysts, synthesized from natural products, has also been successful in achieving moderate to good enantioselectivities (up to 94% ee) in reactions like the addition of diethylzinc (B1219324) to aldehydes. mdpi.com These diverse catalytic systems offer a toolkit for the synthesis of optically active this compound derivatives and related compounds. uni-muenchen.dediva-portal.org
| Catalyst Type | Reaction | Substrate Example | Stereoselectivity | Reference |
|---|---|---|---|---|
| Iridium Complex | Asymmetric Hydrogenation | (E)-1,2-diphenylpropene | 98% ee | acs.org |
| L-Proline (Organocatalyst) | Asymmetric Aldol Reaction | Acetophenone + Benzaldehyde | >99% ee | |
| Monoterpene-based Aminodiol | Diethylzinc addition to Benzaldehyde | Benzaldehyde | Up to 94% ee | mdpi.com |
| Chiral Phosphoric Acid | Phosphoramidite Transfer | Dinucleotide synthesis | Up to 94:6 dr | nih.gov |
Exploration of Novel Material Applications and Functionalization
The unique structural and electronic properties of the this compound framework make it an attractive building block for new functional materials. Research is beginning to explore how these molecules can be incorporated into larger systems and functionalized to achieve desired properties.
Derivatives of diphenylpropane are being investigated as components in advanced materials. For example, they may serve as building blocks for novel polymers or be used in the manufacturing of composite materials. smolecule.comsemanticscholar.org The functionalization of bis(oxazolines) with a 1,3-diphenylpropane (B92013) backbone highlights its use in developing advanced materials with unique characteristics. lookchem.com
Electrochemical methods are providing new ways to functionalize related alkene systems. An electrochemical approach for the functionalization of alkenes with 1,3-dicarbonyl compounds has been developed, which proceeds via a radical addition mechanism. acs.org This type of oxidative functionalization allows for the installation of new carbon and oxygen subunits onto an alkene backbone, a strategy that could be adapted to create novel this compound-based materials. acs.org The development of such functionalization techniques is key to unlocking the potential of this compound in materials science, with possible applications in optoelectronics and other advanced technologies.
Interdisciplinary Research with this compound Systems
The chemistry of this compound is increasingly intersecting with other scientific disciplines, particularly materials science and biomedical research. ucsb.eduwikipedia.org This interdisciplinary approach leverages the fundamental chemical properties of these molecules to address complex problems in other fields. ganil-spiral2.eued.ac.uk
In materials science, research on this compound contributes to the development of new polymers and composites. smolecule.comsemanticscholar.org The study of ion/matter interactions and defect creation in materials under irradiation is a highly multidisciplinary field that combines physics, chemistry, and materials science, where understanding the behavior of organic molecules like diphenylpropanes can be relevant. ganil-spiral2.eu
In the biomedical field, diphenylpropane derivatives have shown significant potential. Flavonoids, which are natural derivatives of diphenylpropane, exhibit a wide range of biological effects. frontiersin.org Synthetic derivatives of related structures, such as 1,3-diphenyl-2-propen-1-one (chalcones), have been evaluated for anti-inflammatory, antioxidant, and antiproliferative activities. researchgate.netsmolecule.comnih.gov The synthesis of diphenylpropane glycosides from natural sources and the evaluation of their antiproliferative activity against cancer cell lines is another active area of interdisciplinary research. acs.orgacs.org This work, at the interface of chemistry and biology, aims to develop new therapeutic agents by rationally designing and synthesizing novel molecules based on the diphenylpropane scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2-Diphenylpropene, and how do reaction conditions influence isomer selectivity?
- Methodological Answer : this compound can be synthesized via allylation reactions, such as the coupling of sodium phenolate with allyl bromide derivatives . Isomer selectivity (E/Z) depends on steric and electronic factors during synthesis. For example, steric hindrance in the transition state may favor the E-isomer. Reaction temperature and solvent polarity also play roles: polar aprotic solvents (e.g., DMF) may stabilize intermediates, while elevated temperatures promote thermodynamic control .
Q. Which spectroscopic techniques are most effective for characterizing this compound isomers, and what key spectral markers distinguish them?
- Methodological Answer : UV-Vis and <sup>1</sup>H NMR spectroscopy are critical. The E-isomer exhibits a UV absorption maximum at 270 nm (log ε = 4.3), while the Z-isomer shows a hypsochromic shift (λmax = 260 nm, log ε = 4.1) due to reduced conjugation . In NMR, the E-isomer’s aromatic protons resonate upfield (δ 7.12 vs. 7.25 for Z), and the vinyl proton appears at δ 6.39 (Z) vs. 6.75 (E) due to anisotropic effects .
Advanced Research Questions
Q. How does this compound participate in cross-dehydrogenative coupling (CDC) reactions, and what mechanistic insights explain its reactivity?
- Methodological Answer : In CDC reactions with aldehydes/ketones, this compound acts as an allylic coupling partner. A copper catalyst promotes enolization of the carbonyl compound, facilitating nucleophilic attack on the allylic cation intermediate formed via DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation . Mechanistic studies suggest that steric effects in the transition state influence regioselectivity, with bulky substituents favoring α- over γ-coupling .
Q. What experimental strategies resolve contradictions in spectral data for this compound isomers, particularly in mixed systems?
- Methodological Answer : Contradictions in UV/Vis or NMR data may arise from isomer interconversion or solvent effects. To address this:
- Use low-temperature NMR (< 0°C) to slow isomerization kinetics .
- Employ chiral shift reagents or deuterated solvents to resolve overlapping signals.
- Validate purity via preparative chromatography (e.g., HPLC with a chiral stationary phase) .
Q. Why do photolysis studies of this compound derivatives yield low cyclization product quantum yields, and how can this be optimized?
- Methodological Answer : Photolysis of 1,3-Diphenylpropene produces 1,2-Diphenylcyclopropane with low quantum yields (Φ ≈ 5 × 10<sup>−3</sup>) due to competing pathways like geometric isomerization . Optimization strategies include:
- Using high-energy UV light (254 nm) to enhance radical intermediate formation.
- Adding triplet sensitizers (e.g., benzophenone) to promote intersystem crossing .
- Monitoring steady-state concentrations of cis/trans cyclopropane isomers via GC-MS .
Q. How can computational modeling complement experimental data in predicting this compound’s reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in CDC reactions. Key parameters include:
- Activation energies for allylic cation formation.
- Frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites .
- Compare computed NMR chemical shifts (GIAO method) with experimental data to validate isomer assignments .
Research Design & Data Analysis
Q. What frameworks (e.g., FINER, PICO) are appropriate for formulating hypothesis-driven studies on this compound?
- Methodological Answer : Apply the FINER criteria:
- Feasible : Ensure access to isomer-pure starting materials (e.g., via chiral resolution).
- Novel : Investigate understudied reactions (e.g., asymmetric CDC).
- Ethical : Adhere to lab safety protocols for handling photoactive compounds .
- Relevant : Address gaps in understanding steric effects on reaction outcomes .
Q. How should researchers design kinetic studies to differentiate between radical and ionic mechanisms in this compound reactions?
- Methodological Answer :
- Radical trapping : Add TEMPO to quench radical intermediates; observe reaction inhibition via GC .
- Isotopic labeling : Use deuterated solvents (e.g., CD3CN) to detect proton transfer steps via kinetic isotope effects (KIE) .
- Eyring analysis : Measure rate constants at varying temperatures to distinguish between concerted (ionic) and stepwise (radical) pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
